N-(2-Chlorophenyl)picolinamide
CAS No.:
Cat. No.: VC13156594
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClN2O |
|---|---|
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | N-(2-chlorophenyl)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C12H9ClN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16) |
| Standard InChI Key | HZVXGDNZIYQFOO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl |
Introduction
Chemical Identity and Structural Properties
N-(2-Chlorophenyl)picolinamide belongs to the picolinamide family, featuring a pyridine-2-carboxamide core substituted with a 2-chlorophenyl group at the amide nitrogen. Its IUPAC name is N-(2-chlorophenyl)pyridine-2-carboxamide, and its canonical SMILES representation is C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl. The compound’s planar structure facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets.
Table 1: Molecular Properties of N-(2-Chlorophenyl)picolinamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₂O |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | N-(2-chlorophenyl)pyridine-2-carboxamide |
| CAS Number | Not publicly disclosed |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl |
| InChI Key | HZVXGDNZIYQFOO-UHFFFAOYSA-N |
The 2-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in neurological applications .
Synthetic Methodologies
Direct C–H/N–H Coupling
A Pd-catalyzed C–H/N–H coupling strategy enables efficient synthesis of picolinamide derivatives. In a study by Thieme et al. (2021), picolinamide acted as a directing group to facilitate cyclization of 2,2-difluoro-2-phenylethan-1-amines into fluoroindoles and difluoroindolines . While this method targeted fluorinated products, analogous routes could synthesize N-(2-chlorophenyl)picolinamide by substituting the amine precursor.
Amide Bond Formation
A common approach involves coupling 2-chloroaniline with picolinic acid derivatives. For example, PMC (2011) described synthesizing N-(4-acetamido)-phenylpicolinamides via acylation of nitroanilines followed by hydrogenation and amide formation . Adapting this protocol, 2-chloroaniline could react with picolinyl chloride to yield N-(2-chlorophenyl)picolinamide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR of N-(2-chlorophenyl)picolinamide would exhibit resonances for the pyridine ring (δ 7.5–8.5 ppm) and aromatic protons of the 2-chlorophenyl group (δ 7.0–7.4 ppm). The amide proton typically appears downfield (δ 9.5–10.5 ppm) due to hydrogen bonding.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 232.04 [M+H]⁺, with fragments corresponding to the loss of Cl (35.45 Da) and the pyridine moiety .
Biological Activities and Mechanisms
Metabotropic Glutamate Receptor Modulation
N-(2-Chlorophenyl)picolinamide derivatives exhibit potent activity as positive allosteric modulators (PAMs) of mGlu4 receptors. Compound 52 (N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide) demonstrated submicromolar EC₅₀ values (282–656 nM) and crossed the blood-brain barrier, achieving brain concentrations of 949.76 ng/mL . This positions it as a candidate for treating anxiety and schizophrenia, with effects comparable to clozapine in preclinical models .
Fungicidal Activity
Picolinamide derivatives inhibit the bc₁ complex in mitochondria, disrupting cellular respiration in fungi. ACS Journal of Agricultural and Food Chemistry (2024) reported that UK-2A analogs with substituted phenyl rings showed IC₅₀ values of 6.05 μM against the porcine bc₁ complex . While N-(2-chlorophenyl)picolinamide’s fungicidal activity remains underexplored, structural similarities suggest potential efficacy against Phytophthora and Plasmopara species .
Table 2: Biological Activity of Selected Picolinamide Derivatives
| Compound | Target | EC₅₀/IC₅₀ | Application |
|---|---|---|---|
| 52 | mGlu4 receptor | 282 nM | Antipsychotic |
| UK-2A | bc₁ complex | 6.05 μM | Fungicide |
| ADX88178 | mGlu4 receptor | 150 nM | Neuroprotection |
Structure-Activity Relationships (SAR)
The 2-chlorophenyl group is critical for target engagement. In mGlu4 PAMs, chloro substituents at the ortho position enhance receptor affinity by filling hydrophobic pockets . Conversely, replacing the chlorophenyl with cyanophenyl (as in N-(2-cyanophenyl)picolinamide) reduces activity, highlighting the importance of halogen interactions .
For fungicidal activity, electron-withdrawing groups (e.g., Cl) on the phenyl ring improve bc₁ inhibition by stabilizing charge-transfer interactions with His201 and Asn228 .
Future Directions
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Neurological Therapeutics: Optimizing brain penetration and selectivity for mGlu4 over mGlu7/8 receptors could yield novel anxiolytics .
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Agrochemical Development: Hybridizing N-(2-chlorophenyl)picolinamide with strobilurin motifs may broaden fungicidal spectra .
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Drug Delivery Systems: Nanoformulations could enhance solubility and bioavailability for in vivo applications.
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